molecular formula C18H21N3O3 B4389502 3-(3,4-dimethoxyphenyl)-6-ethyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one

3-(3,4-dimethoxyphenyl)-6-ethyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one

Cat. No.: B4389502
M. Wt: 327.4 g/mol
InChI Key: YJSHQXMAXPDUKH-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-6-ethyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one is a synthetic compound belonging to the class of pyrazolopyrimidines. This compound is known for its potential biological activities, including antiviral and antiproliferative properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-6-ethyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one typically involves the reaction of appropriate pyrazole and pyrimidine precursors under controlled conditions. One common method involves the condensation of 3,4-dimethoxybenzaldehyde with ethyl acetoacetate to form the intermediate, which is then cyclized with hydrazine hydrate to yield the pyrazole ring. The final step involves the reaction of the pyrazole intermediate with a suitable pyrimidine derivative under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxyphenyl)-6-ethyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(3,4-Dimethoxyphenyl)-6-ethyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through inhibition of specific enzymes and pathways. For example, it acts as a potent, selective, ATP-competitive, and reversible inhibitor of phosphatidylinositol 4-kinase III beta (PI4KIIIβ), which is involved in viral RNA replication. This inhibition disrupts the viral life cycle and reduces viral replication . Additionally, it has been shown to interfere with mitochondrial membrane potential and increase reactive oxygen species levels, leading to apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,4-Dimethoxyphenyl)-6-ethyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one is unique due to its dual activity as an antiviral and antiproliferative agent. Its selective inhibition of PI4KIIIβ and its ability to induce apoptosis in cancer cells distinguish it from other similar compounds .

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-6-ethyl-2,5-dimethyl-1H-pyrazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3/c1-6-13-10(2)19-17-16(11(3)20-21(17)18(13)22)12-7-8-14(23-4)15(9-12)24-5/h7-9,20H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJSHQXMAXPDUKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C2C(=C(NN2C1=O)C)C3=CC(=C(C=C3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3,4-dimethoxyphenyl)-6-ethyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one
Reactant of Route 2
Reactant of Route 2
3-(3,4-dimethoxyphenyl)-6-ethyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one
Reactant of Route 3
Reactant of Route 3
3-(3,4-dimethoxyphenyl)-6-ethyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one
Reactant of Route 4
Reactant of Route 4
3-(3,4-dimethoxyphenyl)-6-ethyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one
Reactant of Route 5
Reactant of Route 5
3-(3,4-dimethoxyphenyl)-6-ethyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one
Reactant of Route 6
3-(3,4-dimethoxyphenyl)-6-ethyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one

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